molecular formula C8H5ClN4 B1466925 4-Chloro-6-(pyrazin-2-yl)pyrimidine CAS No. 1490649-97-2

4-Chloro-6-(pyrazin-2-yl)pyrimidine

Cat. No. B1466925
CAS RN: 1490649-97-2
M. Wt: 192.6 g/mol
InChI Key: PVBPOLOBMOVPSL-UHFFFAOYSA-N
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Description

“4-Chloro-6-(pyrazin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target 1,4,6 .

Scientific Research Applications

Synthesis of New Pyrimidine Derivatives

4-Chloro-6-(pyrazin-2-yl)pyrimidine: is a valuable starting material for the synthesis of new pyrimidine derivatives. The presence of a chloro group allows for regioselective nucleophilic substitution reactions, which are fundamental in creating a diverse array of pyrimidine compounds with potential biological activities .

Anti-inflammatory Applications

Pyrimidine derivatives, including those derived from 4-Chloro-6-(pyrazin-2-yl)pyrimidine , have been studied for their anti-inflammatory properties. They can inhibit the expression and activities of various inflammatory mediators, which makes them promising candidates for the development of new anti-inflammatory drugs .

Antimicrobial and Antitumor Activities

The pyrimidine core is a common feature in pharmaceutical compounds with antimicrobial and antitumor applications. Derivatives of 4-Chloro-6-(pyrazin-2-yl)pyrimidine can be designed to enhance these properties, contributing to the discovery of new therapeutic agents .

Anti-Alzheimer’s and Antioxidant Properties

Research has indicated that pyrimidine derivatives exhibit potential in treating neurodegenerative diseases like Alzheimer’s. Additionally, they possess antioxidant properties, which are beneficial in combating oxidative stress-related disorders .

Development of Anti-inflammatory Agents

The structure-activity relationships (SARs) of pyrimidine derivatives are crucial in the development of new anti-inflammatory agents. By modifying the pyrimidine core, researchers can synthesize novel compounds with enhanced anti-inflammatory activities and reduced toxicity .

Synthesis of Heterocyclic Compounds

4-Chloro-6-(pyrazin-2-yl)pyrimidine: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These compounds are evaluated for their biological activities against various cell lines, aiding in the discovery of new drugs .

Serotonin Receptor Binding Affinity

The introduction of hydrophobic side chains to the pyrimidine ring, such as those derived from 4-Chloro-6-(pyrazin-2-yl)pyrimidine , can enhance the binding affinity to serotonin receptors. This is significant in the development of treatments for disorders related to serotonin dysregulation .

Regioselective Nucleophilic Addition

The compound’s structure allows for regioselective nucleophilic addition, particularly at the C-4 position. This specificity is advantageous in synthesizing targeted derivatives with desired biological activities .

Future Directions

Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . Future research could focus on constructing novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

4-chloro-6-pyrazin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBPOLOBMOVPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(pyrazin-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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